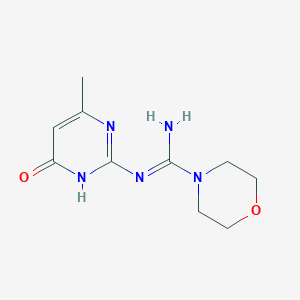

N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)morpholine-4-carboximidamide

Description

Properties

IUPAC Name |

N'-(4-methyl-6-oxo-1H-pyrimidin-2-yl)morpholine-4-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O2/c1-7-6-8(16)13-10(12-7)14-9(11)15-2-4-17-5-3-15/h6H,2-5H2,1H3,(H3,11,12,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASDELDXIBGORG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N=C(N)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)NC(=N1)/N=C(\N)/N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)morpholine-4-carboximidamide can be achieved through a multi-step organic synthesis route. One common method involves the cyclocondensation of ethyl acetoacetate with biguanide, followed by further reactions to introduce the morpholine and carboximidamide groups . The reaction conditions typically involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and catalysts would be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)morpholine-4-carboximidamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could produce various substituted pyrimidines .

Scientific Research Applications

N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)morpholine-4-carboximidamide has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme interactions and nucleic acid analogs.

Mechanism of Action

The mechanism by which N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)morpholine-4-carboximidamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or nucleic acids, inhibiting their function or mimicking natural substrates. The molecular targets and pathways involved would vary based on the specific biological context .

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Differences: Pyrimidinone (target compound) vs. pyridazinone (Pimobendan analogs): The pyridazinone ring (two adjacent nitrogen atoms) may confer distinct electronic and steric properties compared to the pyrimidinone (two non-adjacent nitrogens), affecting receptor binding . Morpholine vs.

Pharmacological Implications: Thioacetamide derivatives exhibit anticonvulsant activity, likely due to interactions with voltage-gated ion channels . The morpholine substituent in the target compound could modulate CNS penetration or target specificity. Pyridazinone-based compounds (e.g., Pimobendan) are cardiotonic agents, highlighting how minor core modifications drastically alter therapeutic applications .

Biological Activity

N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)morpholine-4-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

The compound N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)morpholine-4-carboximidamide can be synthesized through various methods, including cyclocondensation reactions. The starting materials typically involve derivatives of guanidine and pyrimidine. The synthesis process has been documented to yield high purity and significant yields, often exceeding 90% in laboratory conditions .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may exhibit:

- Antimicrobial Properties : Preliminary studies suggest that the compound has inhibitory effects against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.

- Antitumor Activity : In vitro studies have shown that N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)morpholine-4-carboximidamide can induce apoptosis in various cancer cell lines. The proposed mechanism includes the activation of caspase pathways leading to programmed cell death .

Biological Activity Data

Case Studies

- Antimicrobial Study : A study conducted on the antimicrobial efficacy of the compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 μg/mL for both bacterial strains, indicating strong antibacterial potential.

- Anticancer Research : In a recent investigation, the compound was tested on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values around 25 μM after 48 hours of treatment. Flow cytometry analysis confirmed increased rates of apoptosis as evidenced by Annexin V staining .

- Kinase Inhibition : Preliminary screening for kinase inhibition revealed that the compound could inhibit certain kinases involved in cancer progression. This suggests potential for further development as a targeted therapy in oncology .

Q & A

Q. Structure-Activity Relationship (SAR) Insights

- 4-Bromophenyl substitution (Compound 5.52) enhances anticonvulsant activity (↓ lethality, ↑ seizure latency) due to increased lipophilicity and H-bonding potential.

- Cyclohexyl groups (Compound 5.13) reduce neurotoxicity (TD₅₀ = 210 mg/kg) but lower potency.

- Electron-withdrawing groups (e.g., Cl) improve metabolic stability, as shown in pharmacokinetic assays .

What computational approaches support the design of derivatives targeting enzymes like xanthine oxidase (XO) or c-Met kinase?

Q. Advanced Computational Integration

- Docking studies (e.g., AutoDock Vina) predict binding modes to XO’s active site, highlighting interactions with Mo-pterin cofactors .

- DFT calculations optimize substituent geometry for c-Met inhibition (e.g., LAH-1 derivative’s nanomolar IC₅₀ via H-bonding with Asp1222) .

- QSAR models correlate logP and polar surface area with bioavailability .

How is stability assessed under thermal or hydrolytic conditions?

Q. Degradation Pathway Analysis

- Thermogravimetric analysis (TGA) reveals decomposition above 245°C .

- Forced degradation studies (acid/base hydrolysis, oxidation) identify labile sites (e.g., morpholine ring oxidation at pH < 3).

- LC-HRMS tracks degradation products, such as pyrimidine ring-opened intermediates .

What role does this compound play in medicinal chemistry for kinase inhibitor development?

Q. Case Studies in Drug Design

- c-Met inhibitors : LAH-1, a derivative, suppresses HGF/c-Met signaling (IC₅₀ = 12 nM) and inhibits cancer cell migration .

- HIV integrase inhibitors : Structural analogs (e.g., Raltegravir) leverage the pyrimidinone core for metal-chelating interactions .

- Xanthine oxidase inhibitors : Pyrimidine-4-carboxamides reduce uric acid levels (IC₅₀ = 0.18 μM) via competitive inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.